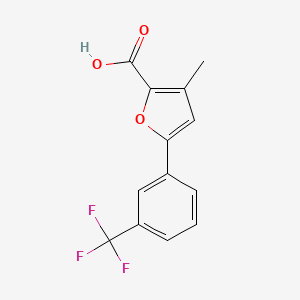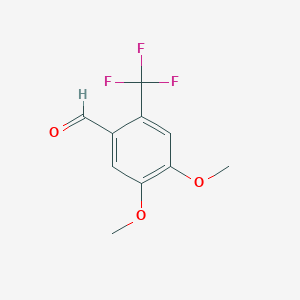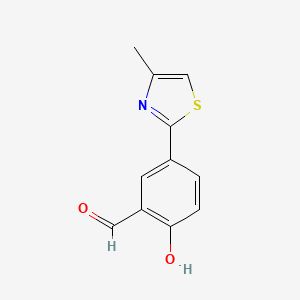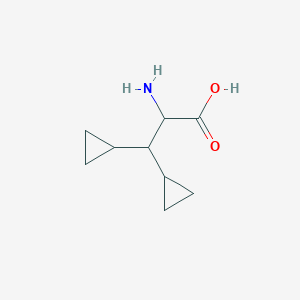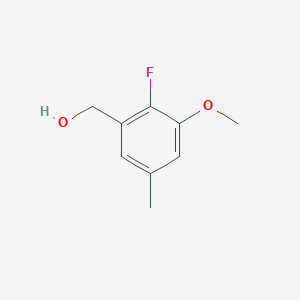
(2-Fluoro-3-methoxy-5-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenol, where the phenyl ring is substituted with a fluorine atom, a methoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methoxy-5-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Reduction: The final step involves the reduction of the intermediate compound to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-3-methoxy-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: Formation of (2-Fluoro-3-methoxy-5-methylphenyl)aldehyde or (2-Fluoro-3-methoxy-5-methylbenzoic acid).
Reduction: Formation of (2-Fluoro-3-methoxy-5-methylphenyl)methane.
Substitution: Formation of (2-Amino-3-methoxy-5-methylphenyl)methanol or (2-Thio-3-methoxy-5-methylphenyl)methanol.
Esterification: Formation of (2-Fluoro-3-methoxy-5-methylphenyl)methyl esters.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-methoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-methoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methyl groups can influence its pharmacokinetic properties. The compound may act by modulating signaling pathways or inhibiting specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)methanol
- (2-Fluoro-3-methoxy-5-(methoxymethyl)phenyl)methanol
- (2-Fluoro-3-methoxy-5-methylphenyl) (methyl)sulfane
Uniqueness
(2-Fluoro-3-methoxy-5-methylphenyl)methanol is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and binding affinity, while the methoxy and methyl groups can modulate its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H11FO2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
(2-fluoro-3-methoxy-5-methylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-4,11H,5H2,1-2H3 |
Clave InChI |
RRHYOCPKVHRRLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)
![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)
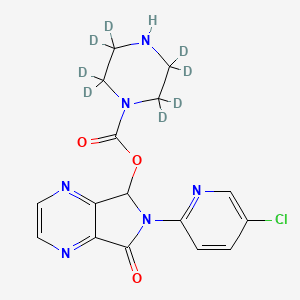
![Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14769290.png)
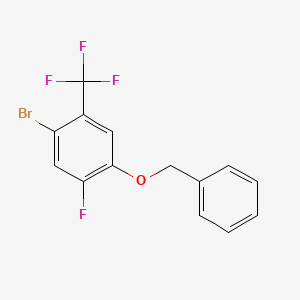
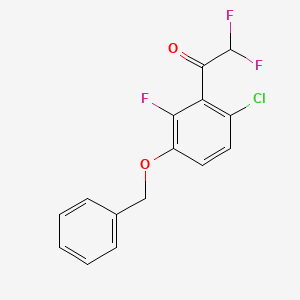

![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)
![5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14769319.png)
